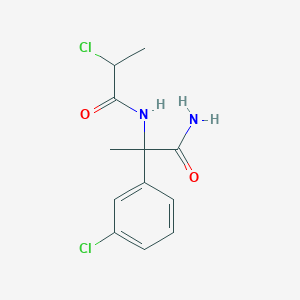
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a derivative of amide, which is widely used in medicinal chemistry due to its diverse pharmacological properties. CPP is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mechanism of Action
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide binds to the active site of COX-2 and blocks its activity, thereby reducing the production of prostaglandins. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has also been shown to reduce anxiety and depression-like behaviors in animal models. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and depression. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation and pain.
Advantages and Limitations for Lab Experiments
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has several advantages for lab experiments. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide is a relatively stable compound that can be easily synthesized and purified. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, there are some limitations to using 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide in lab experiments. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has a relatively short half-life, which can make it difficult to study its long-term effects. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide also has low solubility in water, which can limit its use in some experimental settings.
Future Directions
There are several future directions for the study of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide. One potential direction is the development of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide derivatives with improved pharmacological properties. Another potential direction is the study of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide in combination with other drugs for the treatment of various diseases. The use of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide in the treatment of neuropathic pain, anxiety, and depression also warrants further investigation. Finally, the development of new synthetic methods for 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide could lead to improved yields and purity, which could facilitate its use in future research.
Synthesis Methods
The synthesis of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide involves the reaction of 3-chloroaniline with 2-chloropropionyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-amino-2-(3-chlorophenyl)propan-1-ol. The final product is obtained by purification through recrystallization. The purity of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been extensively studied for its potential therapeutic applications in various diseases. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain.
properties
IUPAC Name |
2-(3-chlorophenyl)-2-(2-chloropropanoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(13)10(17)16-12(2,11(15)18)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYHUGQOMKOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C1=CC(=CC=C1)Cl)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(2-chloropropanamido)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

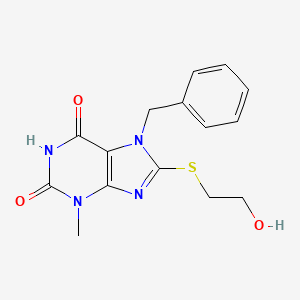
![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)

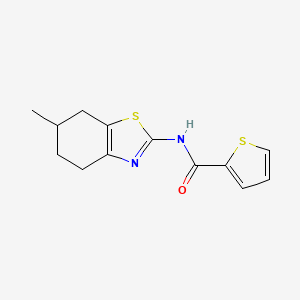
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2605910.png)
![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)
![Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate](/img/structure/B2605913.png)
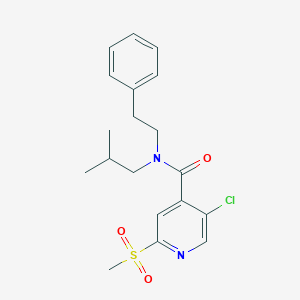
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)
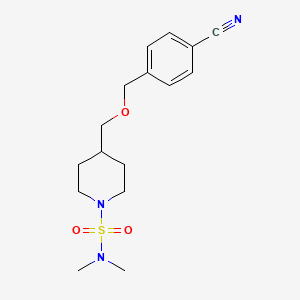
![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2605920.png)
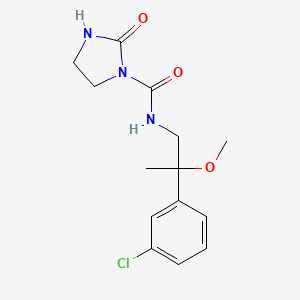
![Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2605925.png)